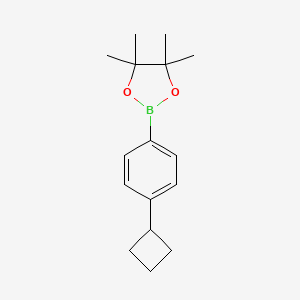
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocycle that displays a broad spectrum of biological activities .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields high isolated yields .Molecular Structure Analysis
The molecular structure of “2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile” is complex, with a linear formula of C11H9F3N4OS2 . The molecular weight is 334.344 .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated in the absence and presence of electrochemically generated p-benzoquinone . This study suggests that the compound could undergo an "electron transfer + chemical reaction (EC) mechanism" .Aplicaciones Científicas De Investigación
Synthesis of Thiadiazole Derivatives :
- Golovchenko et al. (2004) reported the synthesis of new 1,3,4-thiadiazole derivatives starting from 2-acylamino-3,3-dichloroacrylonitriles. This process included the formation of 5-alkyl(aryl)amino-1,3,4-thiadiazol-2-yl(acylamino)acetonitriles and their further cyclization to 2-(5-amino-1,3- oxazol-2-yl)-1,3,4-thiadiazole derivatives (Golovchenko et al., 2004).
Anticancer Activity :
- Acar Çevik et al. (2020) explored the synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigated their anticancer activities. One compound showed promising cytotoxic activity against MCF7 and A549 cancer cell lines (Acar Çevik et al., 2020).
α-Glucosidase Inhibitory Activity :
- Saeedi et al. (2020) designed and synthesized new 5-arylisoxazole-1,3,4-thiadiazole hybrids possessing α-glucosidase inhibitory activity. One compound was identified as a potent α-glucosidase inhibitor, which could be significant in anti-diabetic drug discovery (Saeedi et al., 2020).
Antimicrobial Activity :
- Alabdeen (2021) demonstrated that derivatives of 1, 3, 4-thiadiazole, including [(5-amino-1,3,4-thiadiazol-2-yl) dithio] acetic acid, are biologically active as antimicrobial agents in cooling fluids, showing efficacy against various bacteria (Alabdeen, 2021).
Synthesis of Novel Compounds :
- Elnagdi et al. (2002) conducted studies on the reactivity of thiadiazol-2-yl acetonitriles with different electrophilic reagents, leading to the synthesis of various thiophene and thiolester derivatives (Elnagdi et al., 2002).
Synthesis of Thiazole and Selenazoles :
- Moriarty et al. (1992) developed a one-pot synthesis method for 2-amino- or 2-(arylamino) thiazoles using [hydroxy(tosyloxy)iodo]benzene, carbonyl compounds, and thioureas or selenoureas (Moriarty et al., 1992).
Mecanismo De Acción
Target of Action
The primary target of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Pharmacokinetics
This makes the compound capable of easily crossing through cell membranes .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, which can disrupt the survival mechanisms of certain bacteria . The compound shows high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .
Action Environment
The thiadiazole ring in the compound is unstable in an alkaline environment, and it is easy to open the ring to produce by-products . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4S2/c5-1-2-9-4-8-7-3(6)10-4/h2H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBOQVOUOWILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)









![(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2996085.png)
